6-Methyl-4-isoquinolinol-D3
Description
6-Methyl-4-isoquinolinol-D3 is a deuterated analog of the isoquinoline alkaloid derivative 6-methyl-4-isoquinolinol. The compound features a deuterium atom (D) at the 4-hydroxy position, replacing the protium (H) in the non-deuterated form. This substitution is strategically designed to leverage the kinetic isotope effect, which slows metabolic degradation and enhances stability in biological systems. The deuterated variant is of particular interest in drug development for improving pharmacokinetic profiles while retaining or enhancing target affinity.
Properties
Molecular Formula |
C₁₀H₆D₃NO |
|---|---|
Molecular Weight |
162.2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The structural and functional distinctions between 6-Methyl-4-isoquinolinol-D3 and related isoquinoline derivatives are critical for understanding its unique properties. Below, we compare this compound with five analogs (6d–6h) from the literature, focusing on substituent effects and biological implications.
Substituent Variations and Pharmacological Impact
- 6-Methyl-4-isoquinolinol-D3: Key features: Deuterium at the 4-hydroxy group; methyl group at position 5.
- Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d): Substituents: Ethyl carboxylate at position 2; 6,7-dimethoxy groups; methyl at position 1.
- 6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e): Substituents: Methylsulfonyl group at position 2; 6,7-dimethoxy and methyl groups.
- 6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f): Substituents: Phenyl carboxamide at position 2; 6,7-dimethoxy and methyl groups. Potential use: Carboxamide moieties often improve target engagement in enzyme inhibitors, but specific studies are lacking .
- 1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (6g): Substituents: Acetyl group at position 2; phenyl at position 1; 6,7-dimethoxy. Structural note: The phenyl and acetyl groups may increase lipophilicity, influencing blood-brain barrier penetration .
- (6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone (6h): Substituents: Benzoyl group at position 2; phenyl at position 1; 6,7-dimethoxy. Hypothesized effects: Bulkier aromatic substituents could reduce metabolic clearance but may compromise solubility .
Metabolic and Stability Comparisons
While direct data on 6-Methyl-4-isoquinolinol-D3 are absent in the provided evidence, deuterium substitution is well-documented to reduce CYP450-mediated oxidation rates. In contrast:
- Compounds 6d–6h lack deuterium but feature electron-donating groups (e.g., methoxy, methyl) that may alter metabolic pathways. For example, methylsulfonyl (6e) and carboxamide (6f) groups could modulate phase II conjugation efficiency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
